2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one
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Overview
Description
2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one is a complex organic compound with a unique structure that combines elements of purine and dioxasilin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one involves multiple stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-Amino-9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-iodo-3,9-dihydro-6H-purin-6-one
- **(4aR,6R,7R,7aR)-6-(6-Amino-9H-purin-9-yl)tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2,7-diol 2-oxide
Uniqueness
What sets 2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-hydroxytetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one apart is its unique combination of purine and dioxasilin structures. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C18H29N5O4SSi |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aR)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-thieno[3,2-d][1,3,2]dioxasilin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C18H29N5O4SSi/c1-17(2,3)29(18(4,5)6)26-7-9-12(27-29)11(24)15(28-9)23-8-20-10-13(23)21-16(19)22-14(10)25/h8-9,11-12,15,24H,7H2,1-6H3,(H3,19,21,22,25)/t9-,11-,12+,15-/m1/s1 |
InChI Key |
LTUPCMXXWFVJRK-ADGXKJENSA-N |
Isomeric SMILES |
CC(C)(C)[Si]1(OC[C@@H]2[C@H](O1)[C@H]([C@@H](S2)N3C=NC4=C3N=C(NC4=O)N)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si]1(OCC2C(O1)C(C(S2)N3C=NC4=C3N=C(NC4=O)N)O)C(C)(C)C |
Origin of Product |
United States |
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